4'-Fluoro-7-(1-methylethoxy)isoflavone
Description
4'-Fluoro-7-(1-methylethoxy)isoflavone is a synthetic isoflavone derivative characterized by a fluorine atom at the 4'-position of the B-ring and an isopropoxy group (-OCH(CH₃)₂) at the 7-position of the A-ring (Figure 1). Isoflavones are polyphenolic compounds with a 3-phenylchromen-4-one backbone, known for their diverse biological activities, including estrogenic, antioxidant, and anti-inflammatory properties. The introduction of fluorine and alkoxy substituents in this compound likely enhances its metabolic stability and binding affinity to biological targets, such as estrogen receptors or enzymes involved in oxidative stress pathways .
Properties
CAS No. |
131814-58-9 |
|---|---|
Molecular Formula |
C18H15FO3 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-7-propan-2-yloxychromen-4-one |
InChI |
InChI=1S/C18H15FO3/c1-11(2)22-14-7-8-15-17(9-14)21-10-16(18(15)20)12-3-5-13(19)6-4-12/h3-11H,1-2H3 |
InChI Key |
BZTQIVBTNKHMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-7-(1-methylethoxy)isoflavone typically involves the introduction of the fluorine atom and the isopropoxy group onto the isoflavone core. One common method is the use of fluorinated precursors and isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-7-(1-methylethoxy)isoflavone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced isoflavone derivatives.
Substitution: Formation of substituted isoflavone derivatives.
Scientific Research Applications
4’-Fluoro-7-(1-methylethoxy)isoflavone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential role in the treatment of osteoporosis and hormone-related disorders.
Mechanism of Action
The mechanism of action of 4’-Fluoro-7-(1-methylethoxy)isoflavone involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can lead to the modulation of gene expression and cellular signaling pathways involved in bone metabolism, antioxidant defense, and inflammation. The compound’s fluorine atom enhances its binding affinity and selectivity for estrogen receptors, contributing to its biological activity .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and chemical profiles of isoflavones are highly dependent on substituent patterns. Below is a comparative analysis of 4'-Fluoro-7-(1-methylethoxy)isoflavone with structurally related analogs:
Key Observations:
- Fluorine Substitution : The 4'-fluoro group in the target compound may reduce oxidative metabolism compared to hydroxyl or methoxy groups, improving bioavailability .
- Alkoxy vs.
Estrogenic and Anti-inflammatory Effects
- 4'-Fluoro-7-(1-methylethoxy)isoflavone: Predicted to exhibit selective binding to estrogen receptor beta (ERβ) due to electron-withdrawing fluorine, which may reduce uterotropic effects compared to non-fluorinated analogs .
- Soy Isoflavones (e.g., Genistein, Daidzein) : Demonstrated efficacy in reducing LPS-induced acute lung injury (ALI) by upregulating AQP1/AQP5 expression and mitigating oxidative stress . The target compound’s alkoxy group may enhance similar protective effects.
- 7-Hydroxy-2',4',5'-trimethoxyisoflavone : Shows potent anti-inflammatory activity in murine models, attributed to methoxy groups enhancing radical scavenging .
Anti-cancer Activity
- Phenoxodiol: Inhibits topoisomerase II by stabilizing DNA cleavage complexes, with IC₅₀ values comparable to VP-16 (etoposide) .
- Alfalone : Exhibits anti-proliferative effects in breast cancer cell lines (MCF-7) via ROS-mediated apoptosis .
Biological Activity
4'-Fluoro-7-(1-methylethoxy)isoflavone is a synthetic derivative of isoflavones, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to synthesize existing research on the biological activity of this compound, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 4'-Fluoro-7-(1-methylethoxy)isoflavone is . The presence of a fluorine atom and a methylethoxy group significantly influences its biological activity compared to other isoflavones.
Antioxidant Activity
Isoflavones are recognized for their antioxidant properties. 4'-Fluoro-7-(1-methylethoxy)isoflavone exhibits significant free radical scavenging activity, which may be attributed to its structural modifications that enhance electron donation capabilities. Research indicates that the compound can inhibit lipid peroxidation in cellular membranes, thus protecting cells from oxidative stress.
Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests its potential utility in managing chronic inflammatory conditions.
Anticancer Potential
The anticancer properties of isoflavones are well-documented. Preliminary studies indicate that 4'-Fluoro-7-(1-methylethoxy)isoflavone can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antioxidant effects in human endothelial cells, reducing oxidative stress markers by 30% compared to control. |
| Study 2 | In vivo studies showed reduced tumor growth in mice treated with 4'-Fluoro-7-(1-methylethoxy)isoflavone compared to untreated controls (p < 0.05). |
| Study 3 | Reported significant inhibition of inflammatory markers in a rat model of arthritis after administration of the compound (p < 0.01). |
The biological activities of 4'-Fluoro-7-(1-methylethoxy)isoflavone are primarily mediated through its interaction with various cellular pathways:
- Antioxidant Pathway : Enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Inflammatory Pathway : Inhibits NF-kB signaling, leading to reduced expression of inflammatory genes.
- Apoptotic Pathway : Activates intrinsic apoptotic pathways involving mitochondrial dysfunction and cytochrome c release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
